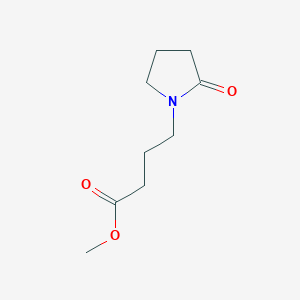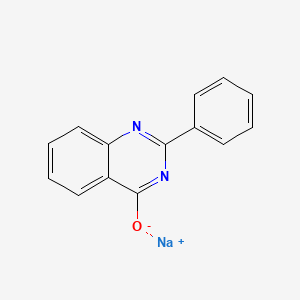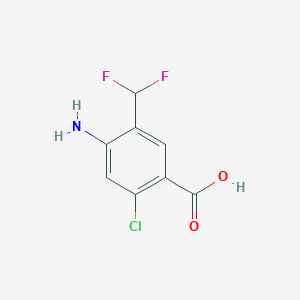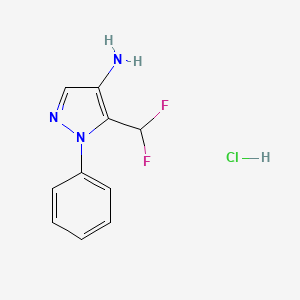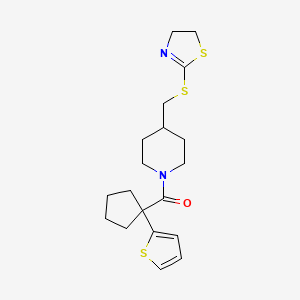
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that includes several functional groups, such as a thiazole ring, a piperidine ring, a thiophene ring, and a cyclopentyl group. Thiazoles are heterocyclic compounds that are found in many important drugs and natural products . Piperidine is a common structural motif in many pharmaceuticals and natural products, and thiophene is a five-membered aromatic ring with one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and thiophene rings are aromatic, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole, piperidine, and thiophene rings. For example, the thiazole ring might undergo reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of aromatic rings .Scientific Research Applications
Synthesis and Characterization
Research efforts have been directed towards synthesizing and characterizing compounds that contain elements of the structure mentioned, particularly focusing on thiazole and thiophene derivatives. These efforts are foundational in understanding the chemical behavior and potential applications of such compounds. For instance, Shahana and Yardily (2020) synthesized novel compounds with thiazol and thiophene moieties and performed structural optimization using density functional theory (DFT). Their research provides insights into the structural characteristics and theoretical vibrational spectra of these compounds, which are crucial for further application in various fields (Shahana & Yardily, 2020).
Insecticidal Activity
Ding et al. (2019) explored the insecticidal activity of novel piperdine thiazole compounds. Their preliminary bioassays showed that these compounds possess significant insecticidal activities against armyworm, highlighting the potential of thiazole derivatives in developing new bioactive compounds for pest control (Ding et al., 2019).
Antimicrobial Activity
The antimicrobial potential of compounds with thiazole and piperidine units has also been investigated. Studies have demonstrated that these compounds exhibit promising antibacterial and antifungal activities, suggesting their potential use in the development of new antimicrobial agents. For instance, Mallesha and Mohana (2014) synthesized 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities, identifying several compounds with good antimicrobial activity (Mallesha & Mohana, 2014).
Molecular Docking and Biological Activities
FathimaShahana and Yardily (2020) conducted molecular docking studies to understand the antiviral activity of synthesized compounds. Their work illustrates the application of computational techniques in predicting the biological activity of novel compounds, potentially guiding the development of new drugs (FathimaShahana & Yardily, 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
For example, some thiazole derivatives have been found to exhibit antioxidant activity, suggesting they may influence oxidative stress pathways .
Pharmacokinetics
Thiazole derivatives, however, are known to have diverse pharmacokinetic properties depending on their specific chemical structure .
Result of Action
Thiazole derivatives have been found to exhibit a range of effects at the molecular and cellular level, including cytotoxic effects on human tumor cell lines .
Action Environment
The action of thiazole derivatives can be influenced by various environmental factors, such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS3/c22-17(19(7-1-2-8-19)16-4-3-12-23-16)21-10-5-15(6-11-21)14-25-18-20-9-13-24-18/h3-4,12,15H,1-2,5-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDUZUFIIQVESY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)CSC4=NCCS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(tert-butyl)urea](/img/structure/B2811515.png)

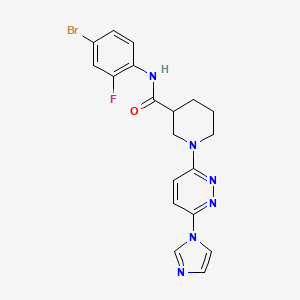
![Methyl 5-[(4-ethylphenoxy)methyl]-2-furoate](/img/structure/B2811522.png)
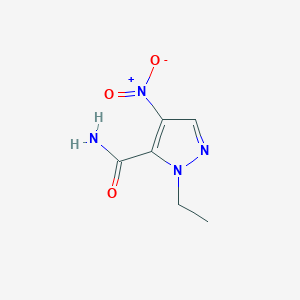
![4-Ethyl-6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2811525.png)
